molecular formula C22H30O3 B15294461 Megestrol-d3

Megestrol-d3

Cat. No.: B15294461
M. Wt: 345.5 g/mol
InChI Key: VXIMPSPISRVBPZ-QQLYPTFKSA-N
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Description

Megestrol-d3 is a deuterated form of megestrol acetate, a synthetic progestin. It is primarily used in scientific research to study the pharmacokinetics and metabolism of megestrol acetate. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Megestrol-d3 involves the incorporation of deuterium atoms into the megestrol acetate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Megestrol-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Megestrol-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the metabolism and pharmacokinetics of megestrol acetate.

    Drug Development: Helps in the development of new formulations and delivery systems for megestrol acetate.

    Biological Research: Used to investigate the biological effects and mechanisms of action of megestrol acetate.

    Industrial Applications: Employed in the production of high-purity megestrol acetate for pharmaceutical use.

Mechanism of Action

Megestrol-d3, like megestrol acetate, exerts its effects through its progestogenic activity. It binds to progesterone receptors in target tissues, leading to various physiological effects. These include the induction of secretory changes in the endometrium, inhibition of pituitary gonadotropin secretion, and modulation of immune responses. The precise mechanism by which it stimulates appetite and weight gain is not fully understood but may involve interactions with glucocorticoid receptors.

Comparison with Similar Compounds

Megestrol-d3 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:

    Megestrol Acetate: The non-deuterated form, used for similar applications but without the isotopic labeling.

    Nomegestrol Acetate: Another synthetic progestin with similar pharmacological properties but different chemical structure.

    Medroxyprogesterone Acetate: A synthetic progestin used in hormone therapy and contraception, with distinct pharmacokinetic and pharmacodynamic profiles.

This compound’s uniqueness lies in its use as an internal standard in analytical techniques, providing more accurate and reliable data in scientific research.

Properties

Molecular Formula

C22H30O3

Molecular Weight

345.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1/i1D3

InChI Key

VXIMPSPISRVBPZ-QQLYPTFKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

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